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These application notes provide a comprehensive overview of the clinical application and
experimental protocols for the use of HLX22 in combination with the XELOX regimen for the
treatment of HER2-positive gastric cancer. The information is based on findings from the phase
2 clinical trial NCT04908813.

Introduction

Gastric cancer is a significant global health concern, ranking as the fifth most common cancer
and the fourth leading cause of cancer-related deaths worldwide.[1][2] Approximately 20% of
advanced gastric or gastroesophageal junction (G/GEJ) cancers exhibit HER2 amplification or
overexpression.[3] While the addition of trastuzumab to chemotherapy has improved outcomes
for these patients, the prognosis remains challenging, highlighting the need for more effective
therapeutic strategies.[3]

HLX22 is a novel recombinant humanized anti-HER2 monoclonal antibody that targets the
extracellular subdomain 1V of the HER2 receptor.[4][5] Its mechanism of action is distinct from
trastuzumab, allowing for simultaneous binding to HER2 dimers.[4][5][6][7][8] This dual
blockade enhances the internalization and degradation of HER2, leading to a more potent
inhibition of HER2-mediated signaling pathways and synergistic anti-tumor activity when
combined with trastuzumab.[4][5][6] Preclinical and clinical studies have shown that the
combination of HLX22 with trastuzumab and chemotherapy results in improved anti-tumor
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efficacy.[4][5][6] The FDA has granted Orphan Drug Designation to HLX22 for the treatment of
gastric cancer.[4][5]

The XELOX regimen, consisting of capecitabine and oxaliplatin, is a standard first-line
chemotherapy for advanced gastric cancer.[9][10][11][12][13] This document details the
protocol for the combination of HLX22 with a trastuzumab biosimilar (HLX02) and the XELOX
regimen as investigated in a randomized, double-blind, phase 2 clinical trial for the first-line
treatment of HER2-positive advanced gastric cancer.[1]

Mechanism of Action: Dual HER2 Blockade

The combination of HLX22 and trastuzumab provides a dual blockade of the HER2 receptor,
leading to enhanced anti-tumor effects.
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Caption: Synergistic mechanism of HLX22, Trastuzumab, and XELOX.

Clinical Efficacy and Safety Data
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The following tables summarize the efficacy and safety data from the phase 2 clinical trial
(NCT04908813) evaluating HLX22 in combination with a trastuzumab biosimilar (HLX02) and
XELOX in patients with HER2-positive advanced gastric cancer.[1][3]

Efficacy Results (Independent Radiology Review

Committee Assessed)
HLX22 (15 mglkg) +
Endpoint HLX02 + XELOX
(Group B)

Placebo + HLX02 + Hazard Ratio (HR)
XELOX (Group C) [95% CI]

Median Progression-

) Not Reached 8.2 months 0.1 [0.04-0.52]
Free Survival (PFS)
12-Month PFS Rate 77.1% 40.8% N/A
24-Month PFS Rate 54.8% 17.5% N/A
Confirmed Objective
Response Rate 82.4% 88.9% N/A
(ORR)
Median Duration of
Not Reached 9.7 months 0.2 [0.07-0.52]
Response (DoR)
Median Overall
Not Reached 16.4 months 0.6 [0.28-1.21]

Survival (OS)

Note: Data presented is from an updated analysis with additional patients.[14] A separate
cohort with 25 mg/kg HLX22 (Group A) also showed prolonged PFS compared to placebo (15.1
vs. 8.2 months; HR 0.5 [0.17-1.27]).[1]

Safety Summary: Treatment-Related Adverse Events
(TRAES)
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HLX22 (15 mglkg) + HLX02  Placebo + HLX02 + XELOX

Adverse Event Category
+ XELOX (Group B, n=17) (Group C, n=18)

Any TRAE 16 (94.1%) 17 (94.4%)

1 patient (5.9%) experienced a 1 patient (5.6%) experienced a
serious TRAE serious TRAE

Grade =3 TRAEs

Grade 5 TRAE 0 1 (5.6%)

The addition of HLX22 to trastuzumab and XELOX was found to have a manageable safety
profile.[1][3]

Experimental Protocols

This section outlines the methodology for the clinical application of HLX22 in combination with
the XELOX regimen based on the NCT04908813 phase 2 trial.

Patient Eligibility Criteria (Inclusion - abridged)

Age: 18 to 80 years.[8]

Diagnosis: Histologically confirmed locally advanced, unresectable, or metastatic HER2-
positive gastric or gastroesophageal junction adenocarcinoma.[1][8]

Prior Treatment: No prior systemic antitumor therapy for advanced or metastatic disease.[1]

[8]

Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of O
or 1.[8][15]

Organ Function: Adequate organ function.[15]

Life Expectancy: Greater than 6 months.[15]

Treatment Regimen

The treatment is administered in 3-week (21-day) cycles.[1][15]
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e HLX22 Administration:

o Dosage: 15 mg/kg or 25 mg/kg administered intravenously (IV) on Day 1 of each cycle.[1]
[15]

e Trastuzumab Biosimilar (HLX02) Administration:

o Loading Dose: 8 mg/kg IV on Day 1 of the first cycle.[15]

o Maintenance Dose: 6 mg/kg IV on Day 1 of subsequent cycles.[15]
o XELOX Regimen:

o Oxaliplatin: 130 mg/m? administered as an IV infusion over 2 hours on Day 1 of each
cycle.[10][13][15]

o Capecitabine: 1000 mg/m? taken orally twice daily on Days 1-14 of each cycle, followed by
a 7-day rest period.[10][11][15]

Treatment continues until disease progression, unacceptable toxicity, or other protocol-
specified reasons.[15][16]

Monitoring and Assessments

e Tumor Assessment: Tumor response should be evaluated by an independent radiological
review committee (IRRC) according to Response Evaluation Criteria in Solid Tumors
(RECIST) v1.1.

o Safety Monitoring: Patients should be closely monitored for adverse events. Treatment-
emergent adverse events (TEAES) and treatment-related adverse events (TRAES) should be
recorded and graded.

o Pharmacokinetics: Pharmacokinetic properties of HLX22 should be assessed.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial.
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Caption: Clinical trial workflow for HLX22 with XELOX in gastric cancer.
Conclusion
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The combination of HLX22 with a trastuzumab biosimilar and the XELOX chemotherapy
regimen has demonstrated a manageable safety profile and promising efficacy in the first-line
treatment of patients with HER2-positive locally advanced or metastatic gastric or
gastroesophageal junction cancer.[1][3][17] The dual HER2 blockade with HLX22 and
trastuzumab appears to confer a survival benefit, prolonging progression-free survival.[1][2][14]
A global phase 3 clinical trial is ongoing to further validate these findings.[4][5] These results
suggest that this combination therapy has the potential to become a new standard of care for
this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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